An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate
An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate, also widely known by its synonym tuaminoheptane sulfate, is a sympathomimetic amine. Historically, it has been utilized primarily as a nasal decongestant due to its vasoconstrictive properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of (1-Methylhexyl)ammonium sulphate, its synthesis, analytical methodologies, and its pharmacological mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.
Chemical and Physical Properties
(1-Methylhexyl)ammonium sulphate is the salt formed from the neutralization of the aliphatic amine, 2-aminoheptane, with sulfuric acid.[3] The resulting compound's properties are summarized below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | (1-Methylhexyl)ammonium sulphate | [4][5] |
| Synonyms | Tuaminoheptane sulfate, 2-Aminoheptane sulfate, Heptan-2-aminium sulfate | [2][6] |
| CAS Number | 3595-14-0 | [4] |
| Molecular Formula | C₇H₁₉NO₄S | [5] |
| Molecular Weight | 213.29 g/mol | [2] |
| Appearance | White Powder | [7] |
Physicochemical Data
A critical aspect of drug development is the thorough characterization of a compound's physicochemical properties. Below is a compilation of available data for (1-Methylhexyl)ammonium sulphate. It is important to note that while some experimental data is available, other values are based on computational predictions.
| Property | Value | Method | Source(s) |
| Melting Point | 289-291 °C | Experimental | [3] |
| Water Solubility | 3.29 mg/mL | Predicted (ALOGPS) | [8] |
| logP | 2.46 | Predicted (ALOGPS) | [8] |
| pKa (Strongest Basic) | 10.43 | Predicted (Chemaxon) | [8] |
Note: The predicted nature of some of these values highlights an area where further experimental characterization is warranted for a complete physicochemical profile.
Synthesis and Manufacturing
The synthesis of (1-Methylhexyl)ammonium sulphate is a straightforward acid-base neutralization reaction.[3]
Synthetic Route
The primary method for synthesizing (1-Methylhexyl)ammonium sulphate involves the reaction of 2-aminoheptane (the free base) with sulfuric acid.[3] The reaction proceeds as follows:
2 C₇H₁₇N + H₂SO₄ → (C₇H₁₈N)₂SO₄
Experimental Protocol: General Procedure for Amine Salt Formation
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Dissolution of the Amine: Dissolve 2-aminoheptane in a suitable organic solvent in which the free base is soluble, but the resulting sulfate salt is not. Examples of such solvents could include diethyl ether or a hydrocarbon solvent.
-
Stoichiometric Addition of Acid: Slowly add a stoichiometric amount (0.5 equivalents) of a dilute solution of sulfuric acid in the same or a miscible solvent to the stirred amine solution. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.
-
Precipitation of the Salt: As the sulfuric acid is added, the (1-Methylhexyl)ammonium sulphate salt will precipitate out of the solution.
-
Isolation and Purification: The precipitated salt can be collected by filtration. The collected solid should then be washed with the organic solvent used in the reaction to remove any unreacted starting materials.
-
Drying: The purified salt should be dried under vacuum to remove any residual solvent.
Workflow for the Synthesis of (1-Methylhexyl)ammonium Sulphate
Caption: A generalized workflow for the synthesis of (1-Methylhexyl)ammonium sulphate.
Analytical Methods
The purity and identity of (1-Methylhexyl)ammonium sulphate can be determined using a variety of analytical techniques.
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) has been established as a sensitive and selective method for the detection of tuaminoheptane, particularly in the context of doping control in sports.[9]
Experimental Protocol: General GC-MS Analysis
A detailed, validated protocol for the analysis of bulk (1-Methylhexyl)ammonium sulphate is not publicly available. However, a general approach based on the published method for urine analysis can be described:[9]
-
Sample Preparation: A solution of the (1-Methylhexyl)ammonium sulphate sample is prepared in a suitable solvent.
-
Extraction: A liquid-liquid extraction is performed to isolate the free amine (2-aminoheptane).
-
Derivatization: The extracted amine is derivatized to improve its volatility and chromatographic properties. The published method suggests the formation of an imine using aldehydes or ketones.[9]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and the mass spectrum of the derivatized 2-aminoheptane are compared to a known reference standard for identification and quantification.
Titration
Given that (1-Methylhexyl)ammonium sulphate is a salt of a weak base and a strong acid, its purity can be assessed by titration.
Experimental Protocol: Acid-Base Titration (General)
-
Sample Preparation: An accurately weighed sample of (1-Methylhexyl)ammonium sulphate is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide.
-
Endpoint Detection: The endpoint of the titration can be determined using a pH meter or a suitable indicator.
-
Calculation: The purity of the sample is calculated based on the volume of titrant used to reach the equivalence point.
Pharmacological Properties and Mechanism of Action
(1-Methylhexyl)ammonium sulphate is a sympathomimetic agent that exerts its pharmacological effects by interacting with the norepinephrine transporter (NET).[1][10]
Mechanism of Action
The primary mechanism of action of tuaminoheptane is the inhibition of norepinephrine reuptake and the promotion of norepinephrine release from presynaptic neurons.[1] This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic neurotransmission.[11]
References
- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]
- 4. (1-methylhexyl)ammonium sulphate | CAS#:3595-14-0 | Chemsrc [chemsrc.com]
- 5. (1-Methylhexyl)ammonium sulphate | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 10. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
